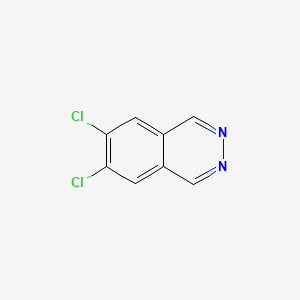

6,7-Dichlorophthalazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dichlorophthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-1-5-3-11-12-4-6(5)2-8(7)10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSFMTCMSMMUTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NN=CC2=CC(=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610943 | |

| Record name | 6,7-Dichlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847946-04-7 | |

| Record name | 6,7-Dichlorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,7 Dichlorophthalazine and Its Precursors

Classical Synthetic Routes to Dichlorophthalazines

Traditional methods for synthesizing dichlorophthalazines are foundational and often rely on a two-step process involving the creation of a key intermediate, a dichlorinated phthalic anhydride (B1165640), followed by a condensation reaction to form the heterocyclic ring.

The principal precursor for 6,7-dichlorophthalazine is 4,5-dichlorophthalic anhydride. The synthesis of this intermediate typically begins with 4,5-dichlorophthalic acid. 4,5-dichlorophthalic acid can itself be prepared through the chlorination of phthalic acid or its derivatives. ontosight.ai

The conversion of the acid to the anhydride is a straightforward dehydration reaction. A common laboratory method involves refluxing commercially available 4,5-dichlorophthalic acid with an excess of a dehydrating agent, such as acetic anhydride. prepchem.comprepchem.com After a period of reflux, the reaction mixture is cooled, causing the 4,5-dichlorophthalic anhydride product to precipitate, which can then be collected and dried. prepchem.com

Table 1: Synthesis of 4,5-Dichlorophthalic Anhydride

| Starting Material | Reagent | Reaction Conditions | Yield | Source |

|---|---|---|---|---|

| 4,5-Dichlorophthalic acid | Acetic anhydride | Reflux for 2 hours | Not specified | prepchem.com |

| 4,5-Dichlorophthalic acid | Acetic anhydride | Reflux for 3 hours, followed by evaporation | Not specified | prepchem.com |

| 4,5-Dichlorophthalic acid | Acetyl Chloride (AcCl) | Reflux for 2 hours | 99% | epo.org |

The definitive step in forming the phthalazine (B143731) core is the condensation reaction of the dichlorinated phthalic anhydride with hydrazine (B178648) or its derivatives. longdom.org To synthesize the parent this compound-1,4(2H,3H)-dione, 4,5-dichlorophthalic anhydride is reacted with hydrazine hydrate (B1144303). hilarispublisher.com

In a typical procedure, a mixture of 4,5-dichlorophthalic anhydride and a slight excess of hydrazine hydrate is heated under reflux in a solvent like absolute ethyl alcohol for several hours. hilarispublisher.com Upon cooling, the product, 6,7-dichloro-1,4(2H,3H)-phthalazinedione, precipitates and can be isolated by filtration with a very high reported yield of 98%. hilarispublisher.com A similar process is described in patent literature where 5,6-dichloroisobenzofuran-1,3-dione (an alias for 4,5-dichlorophthalic anhydride) is refluxed with hydrazine in 10% HCl for 24 hours to produce the dione (B5365651) with a 94% yield. epo.org The resulting this compound-1,4-dione is a key intermediate that can be further modified, for instance, by reacting with phosphorus oxychloride to yield 1,4,6,7-tetrachlorophthalazine. epo.orgjocpr.com

Table 2: Synthesis of this compound-1,4(2H,3H)-dione

| Starting Material | Reagent | Solvent/Conditions | Duration | Yield | Source |

|---|---|---|---|---|---|

| 4,5-Dichlorophthalic anhydride | Hydrazine hydrate | Absolute ethyl alcohol, reflux | 4 hours | 98% | hilarispublisher.com |

| 5,6-Dichloroisobenzofuran-1,3-dione | Hydrazine (55%) | 10% HCl, reflux | 24 hours | 94% | epo.org |

Modernized and Specialized Synthetic Techniques

To address the limitations of classical methods, such as harsh conditions or low yields in specific contexts, modern synthetic strategies have been developed. These include chloroxidation, microwave-assisted synthesis, and metal-assisted approaches, which offer greater efficiency and access to novel derivatives.

Microwave-assisted organic synthesis (MAOS) is recognized as a green chemistry technique that accelerates reaction rates, often improves yields, and simplifies work-up procedures by using microwave irradiation as an energy source. researchgate.netmdpi.com While specific reports on the direct microwave-assisted synthesis of this compound are not prominent, the technology is widely applied to the synthesis and modification of related heterocyclic systems. For instance, microwave irradiation has been successfully employed in Suzuki coupling reactions to functionalize the 1,4-dichlorophthalazine (B42487) core, demonstrating its utility in the rapid diversification of phthalazine derivatives. longdom.org The principles of MAOS are broadly applicable and suggest a potential route for optimizing the classical condensation and functionalization steps in phthalazine chemistry. mdpi.comnortheastern.edu

Metal-assisted, particularly palladium-catalyzed, cross-coupling reactions are powerful tools for the functionalization of the this compound scaffold. mdpi.com The chlorine substituents on the phthalazine ring are reactive sites for reactions like the Suzuki coupling. Research has shown that 1,4-dichlorophthalazine can undergo sequential reactions, where one chlorine atom is first displaced by an amine, and the second is then substituted using a microwave-assisted Suzuki reaction with a boronic acid. longdom.org

More advanced metal-catalyzed methods have also been developed. In a highly specialized approach, the atroposelective iridium-catalyzed C-H borylation of phthalazine heterobiaryls has been reported. acs.org This method allows for the highly selective introduction of a boryl group, creating chiral molecules with high stereoselectivity, showcasing the sophisticated transformations possible on the phthalazine framework using modern organometallic chemistry. acs.org

Table 3: Examples of Metal-Assisted Reactions on Phthalazine Cores

| Phthalazine Substrate | Reaction Type | Catalyst/Reagents | Key Outcome | Source |

|---|---|---|---|---|

| 1,4-Dichlorophthalazine | Suzuki Coupling | Palladium catalyst, boronic acid | Substitution of a chlorine atom with an aryl group | longdom.org |

| 6-alkoxy- ontosight.aiCurrent time information in Bangalore, IN.chemicalbook.comtriazolo[3,4-a]phthalazine | Suzuki Coupling | Pd(dppf)Cl2, benzo[b]thiophen-3-yl-boronic acid | Synthesis of fused triazolo-phthalazine derivatives | isca.me |

| Menthyloxy-substituted phthalazine heterobiaryls | C-H Borylation | [Ir(OMe)(COD)]2 / 2-aminopyridine (B139424) | Atroposelective introduction of a boronate ester | acs.org |

Reactivity and Mechanistic Investigations of 6,7 Dichlorophthalazine

Nucleophilic Substitution Reactions at the Phthalazine (B143731) Core

The two chlorine atoms on the benzene (B151609) ring of the phthalazine system are prone to displacement by various nucleophiles. These reactions are fundamental to the functionalization of the 6,7-dichlorophthalazine core, enabling the synthesis of a wide array of derivatives.

This compound derivatives readily undergo nucleophilic aromatic substitution (SNAr) with primary and secondary amines. For instance, 6,7-dichloro-5,8-phthalazinedione serves as a key intermediate for these transformations. The reaction with aniline (B41778) in the presence of cerium(III) chloride heptahydrate leads to the monosubstituted product, 6-chloro-7-phenylamino-5,8-phthalazinedione. koreascience.kr This selective monosubstitution suggests a deactivation of the second position after the first amine has been introduced.

In a more complex reaction, treatment of 6,7-dichloro-5,8-phthalazinedione with 2-aminopyridine (B139424) in alcoholic solvents at elevated temperatures results not in a simple substitution, but in a subsequent cyclization to form a tetracyclic system. koreascience.kr Similarly, reactions with pyridine (B92270) yield zwitterionic compounds. koreascience.kr These findings highlight the versatility of nitrogen nucleophiles in creating diverse molecular architectures from the dichlorophthalazine core.

Table 1: Reactions of 6,7-Dichloro-5,8-phthalazinedione with Nitrogen Nucleophiles

| Nucleophile | Reagents/Conditions | Product | Yield (%) | Ref |

| Aniline | CeCl₃·7H₂O, CH₃CN | 6-Chloro-7-phenylamino-5,8-phthalazinedione | - | koreascience.kr |

| Pyridine | EtOH, 60°C | 7-Pyridinium-5,8-phthalazinedione-6-oxide (zwitterion) | 83 | koreascience.kr |

| 2-Aminopyridine | MeOH or EtOH, 60°C | Tetracyclic fused systems (e.g., 6,6-Dialkoxy-6H-2,3,6b,11-tetraazabenzo[a]fluoren-5-one) | - | koreascience.kr |

The chlorine atoms of the this compound core can also be displaced by oxygen and sulfur nucleophiles. While specific examples for oxygen nucleophiles on this compound itself are less common in readily available literature, the reactivity pattern is well-established for halo-heterocycles. The reaction of 3,6-dichloropyridazine (B152260) 1-oxide, a related diazine, shows that displacement with sodium sulphide occurs selectively, demonstrating the viability of sulfur nucleophiles in displacing chlorine atoms on such rings. rsc.org

Research on This compound-5,8-dione (B1214999) has shown that it reacts with aryl thiols to form 6,7-bis(arylthio)-phthalazine-5,8-diones. researchgate.net These reactions demonstrate that both chlorine atoms can be substituted by sulfur nucleophiles, leading to compounds with potential antifungal activity. researchgate.net The greater nucleophilicity of sulfur compared to oxygen often facilitates these displacement reactions. libretexts.org

Table 2: Reactions of this compound-5,8-dione with Sulfur Nucleophiles

| Nucleophile | Product Class | Application/Finding | Ref |

| Aryl Thiols | 6,7-Bis(arylthio)-phthalazine-5,8-diones | Compounds showed good antifungal activity against pathogenic strains. | researchgate.net |

Cyclization and Annulation Reactions Involving this compound

The this compound framework is a valuable platform for constructing more elaborate polycyclic and fused heterocyclic systems. Annulation, the formation of a new ring onto an existing one, is a key strategy in this context. nih.gov

The reaction of 6,7-dichloro-5,8-phthalazinedione with certain bifunctional nucleophiles leads directly to the formation of fused polycyclic structures. A notable example is its reaction with 2-aminopyridine in alcoholic solvents like methanol (B129727) or ethanol. koreascience.kr This process goes beyond a simple substitution, involving an initial nucleophilic attack followed by an intramolecular cyclization and further reaction with the alcohol solvent to yield complex tetracyclic compounds such as 6,6-dimethoxy-6H-2,3,6b,11-tetraazabenzo[a]fluoren-5-one and its diethoxy analog. koreascience.kr The formation of these elaborate systems in a single pot highlights the synthetic utility of the dichlorophthalazine precursor in building molecular complexity. koreascience.kr

Active methylene (B1212753) compounds, which possess a CH₂ group flanked by two electron-withdrawing groups, are potent nucleophiles in their carbanionic form and are used in various condensation and cyclization reactions. rsc.orgnih.gov The reaction of this compound-5,8-dione with active methylene reagents (AMRs) in the presence of pyridine derivatives has been employed to synthesize novel indolizinophthalazine-5,12-dione derivatives. researchgate.net This transformation involves a complex cascade of reactions where the active methylene compound and the pyridine derivative work in concert to build the new fused ring system onto the phthalazine-dione core. researchgate.net

Table 3: Cyclization and Annulation Reactions

| Reactant 1 | Reactant 2 | Product Class | Ref |

| 6,7-Dichloro-5,8-phthalazinedione | 2-Aminopyridine / Alcohols | Tetracyclic Fused Systems | koreascience.kr |

| 6,7-Dichloro-5,8-phthalazinedione | Active Methylene Reagents / Pyridine derivatives | Indolizinophthalazine-5,12-dione derivatives | researchgate.net |

Tautomerism and Isomerization Studies

Tautomerism, the interconversion of structural isomers, is a significant feature in the chemistry of phthalazine derivatives, particularly those containing amide or potential amide functionalities like phthalazinediones. nih.gov

Studies on 6,7-dichloro-2,3-dihydrophthalazine-1,4-dione (B3351525) have explored its structural properties and relationship with its N-aminophthalimide isomer. nih.gov Phthalazine-1,4-diones exist in equilibrium with their tautomeric forms. The specific tautomer present can be influenced by factors such as the solvent and pH. For instance, investigations into the tautomerization of N-aminophthalimides to diazinones have shown that the process can be mediated by acetic acid. nih.gov While 6,7-dichloro-2,3-dihydrophthalazine-1,4-dione is described as a stable white solid, the potential for tautomerization is inherent to its phthalazinedione structure. nih.gov

Isomerization is also a key consideration in related systems. For example, the synthesis of 6-azidotetrazolo[5,1-a]phthalazine involves an intramolecular azide-tetrazole isomerization of an azidophthalazine intermediate, showcasing the dynamic nature of substituted phthalazine rings. soton.ac.uk Although not a direct study of this compound, it illustrates the types of isomerizations that can occur within the broader phthalazine family.

Exploration of Structural Isomers and Interconversions

The substitution pattern of the phthalazine ring system allows for the existence of several structural isomers of dichlorophthalazine. In the case of this compound, the chlorine atoms are positioned on the benzene ring portion of the molecule. Other possible positional isomers include dichlorophthalazines with chlorine atoms on the pyridazine (B1198779) ring or a combination of both rings.

The potential for interconversion between these isomers is generally low under standard conditions, as it would require harsh reaction conditions to induce migration of the chloro substituents around the aromatic core. Such interconversions are not typically observed in standard synthetic manipulations.

The structural characterization of these isomers relies on standard analytical techniques. For instance, the specific substitution pattern of this compound can be unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, where the number and splitting patterns of the aromatic protons provide clear evidence of their positions.

A related compound, 6,7-dichloro-2,3-dihydrophthalazine-1,4-dione, has been synthesized and characterized. mdpi.com This dione (B5365651) derivative exists as a white solid with a melting point of 237–239 °C. mdpi.com Its structure was confirmed using 1H NMR, 13C NMR, FT-IR, and mass spectrometry. mdpi.com

Table 1: Spectroscopic Data for 6,7-Dichloro-2,3-dihydrophthalazine-1,4-dione mdpi.com

| Spectroscopic Technique | Data |

| 1H NMR (DMSO-d6, 400 MHz) | δ 8.15 (s, 2H, ArH) |

| 13C NMR (DMSO-d6, 100 MHz) | δ 128.16 (2 × C), 129.64 (2 × C), 134.98 (2 × C), 156.12 (2 × C) |

| FT-IR (KBr, cm-1) | 3314, 3193, 2984, 2926, 2879, 1666, 1565, 1467, 1450, 1373, 1075, 822 |

| EIMS (m/z) | 232 (M+ + 2, 64), 231 (M+ + 1, 17) 230 (M+, 100) |

| HRMS ([M]+, m/z) | Calculated for C8H4Cl2N2O2: 229.9650; Found: 229.9643 |

Mechanistic Pathways of Tautomeric Equilibria

Tautomerism is a fundamental concept in the study of heterocyclic compounds, and phthalazines are no exception. For N-unsubstituted phthalazines, annular tautomerism is possible, where a proton can reside on either of the two nitrogen atoms of the pyridazine ring. This results in two tautomeric forms that can be in equilibrium.

In the case of this compound, the two nitrogen atoms are in different chemical environments due to the fusion of the benzene ring. This can lead to one tautomer being more stable than the other. The position of the tautomeric equilibrium can be influenced by several factors, including the electronic effects of the chloro substituents, the solvent, and the temperature.

While specific studies on the tautomeric equilibrium of this compound are not extensively documented in the literature, insights can be drawn from studies on related N-heterocyclic systems. For instance, in a study of 1-benzamidoisoquinoline derivatives, the tautomeric equilibrium between amide and enol forms was found to be influenced by the electronic nature of substituents. mdpi.com The introduction of electron-donating or electron-withdrawing groups shifted the equilibrium, highlighting the sensitivity of tautomerism to electronic perturbations. mdpi.com

Furthermore, investigations into the tautomerism of dinitrobenzotriazoles have shown that different tautomers can be favored in the solid state versus the gas phase or in solution. mdpi.com In dimethyl sulfoxide (B87167) (DMSO) solution, a mixture of tautomers was observed to coexist. mdpi.com This underscores the critical role of the medium in determining the predominant tautomeric form.

The mechanistic pathway for the interconversion of these tautomers typically involves proton transfer, which can be facilitated by solvent molecules or other proton donors/acceptors present in the system. The energy barrier for this proton transfer determines the rate of interconversion.

Transition Metal-Catalyzed Transformations

Halogenated phthalazines, such as this compound, are valuable substrates for transition metal-catalyzed cross-coupling reactions. These reactions provide a powerful platform for the synthesis of more complex phthalazine derivatives with diverse functionalities.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) of Halogenated Phthalazines

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

Halogenated phthalazines readily participate in Suzuki-Miyaura reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the positions of the halogen atoms. The reactivity of the C-Cl bonds in this compound towards oxidative addition to the palladium catalyst is a key step in the catalytic cycle. The general mechanism involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the dichlorophthalazine.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The coupled product is eliminated from the palladium, regenerating the palladium(0) catalyst.

The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency and selectivity of the reaction. For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

C-H Borylation of Phthalazine Heterobiaryls

Recent advancements in C-H activation have opened up new avenues for the functionalization of heterocyclic compounds. The iridium-catalyzed C-H borylation of phthalazine heterobiaryls is a notable example. In this transformation, a C-H bond on a carbocyclic ring attached to the phthalazine core is selectively converted into a C-B bond.

This reaction is particularly interesting as it allows for the late-stage functionalization of the molecule without the need for pre-installed leaving groups. The phthalazine moiety itself can act as a directing group, guiding the iridium catalyst to a specific C-H bond.

A study on the atroposelective iridium-catalyzed borylation of menthyloxy-substituted phthalazine heterobiaryls demonstrated that the reaction proceeds with high selectivity. The resulting borylated compounds can be further functionalized, for example, through subsequent Suzuki-Miyaura cross-coupling reactions.

Derivatization Strategies and Scaffold Engineering

Functionalization at the Phthalazine (B143731) Nitrogen Atoms

The two adjacent nitrogen atoms in the phthalazine ring are key sites for functionalization, influencing the molecule's electronic properties and spatial arrangement. researchgate.net Alkylation of the nitrogen atoms is a common strategy. For instance, N-substituted phthalazin-1(2H)-ones can be prepared by reacting the corresponding phthalazinone with alkyl halides, such as methyl iodide or isopropyl iodide, in the presence of a base like potassium carbonate. nih.gov This approach allows for the introduction of simple alkyl groups. More complex side chains, including those with additional functional groups, can also be incorporated. For example, the use of reagents like 2-chloro-N,N-dimethylethylamine hydrochloride and 4-(2-chloroethyl)morpholine (B1582488) hydrochloride enables the attachment of aminoalkyl and morpholinoethyl groups, respectively. nih.gov

Electrochemical methods have also emerged as a green and efficient strategy for the C-H functionalization of nitrogen-containing heterocycles, including phthalazines. nih.gov These methods can proceed without the need for metal catalysts or oxidants, offering an alternative route for creating C-C bonds at positions activated by the nitrogen atoms. nih.gov

Introduction of Diverse Side Chains for Chemical Space Exploration

The chlorine substituents at the 6 and 7 positions of the phthalazine core are reactive sites that can be exploited for the introduction of a wide array of side chains through nucleophilic substitution or cross-coupling reactions. This allows for extensive exploration of the chemical space and the generation of diverse compound libraries.

Palladium-catalyzed amination reactions (Buchwald-Hartwig coupling) are particularly effective for introducing amino and polyamino functionalities. nih.govrsc.org For example, 4-bromophthalazinones can be coupled with various alkyl- and arylamines, as well as polyamines, to yield the corresponding aminophthalazinones in good yields. nih.gov This methodology is tolerant of various functional groups, allowing for the synthesis of structurally diverse molecules. rsc.org Similarly, palladium-catalyzed coupling reactions can be used to introduce alkylsulfanyl groups at the 4-position of the phthalazine ring. nih.gov

The synthesis of biarylurea derivatives has also been reported, starting from 1,4-dichlorophthalazine (B42487). nih.gov These reactions involve the introduction of complex side chains that can significantly alter the biological activity of the parent molecule. The tolerance of the phthalazine core to various reaction conditions, including those involving halogen substituents, allows for subsequent functionalization, further expanding the accessible chemical diversity. rsc.org

Design and Synthesis of Fused Heterocyclic Derivatives

Fusing additional heterocyclic rings onto the 6,7-dichlorophthalazine scaffold is a powerful strategy for creating complex, polycyclic systems with unique three-dimensional structures and potentially novel biological activities.

This compound-5,8-dione (B1214999) is a key intermediate for the synthesis of fused heterocyclic derivatives. researchgate.netkoreascience.kr It can be synthesized efficiently from 5,8-diaminophthalazine via chloroxidation. researchgate.netkoreascience.kr This dione (B5365651) is a versatile precursor for constructing various annulated systems. For example, it can be reacted with active methylene (B1212753) reagents and pyridine (B92270) derivatives to synthesize indolizinophthalazine-5,12-dione derivatives. researchgate.net

Furthermore, 1-substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivatives have been synthesized from this compound-5,8-dione. researchgate.net The dione can also serve as a starting material for the synthesis of substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzo[a]fluorene-5,6-diones. researchgate.net Another important class of precursors are 2-arylphthalazine-1,4-diones, which have been utilized in iridium(III)-catalyzed reactions to synthesize phenazine (B1670421) derivatives, acting as novel nitrene precursors. acs.orgacs.org These phthalazinediones can also undergo rhodium(III)-catalyzed C-H activation and annulation with diazo compounds to form complex fused systems like phthalazino[2,3-a]cinnolines. rsc.org

The following table showcases some of the fused heterocyclic systems derived from phthalazinedione precursors:

| Precursor | Fused Heterocycle |

| This compound-5,8-dione | Indolizinophthalazine-5,12-diones |

| This compound-5,8-dione | 1H-Imidazo[4,5-g]phthalazine-4,9-diones |

| This compound-5,8-dione | Pyridazino[4,5-b]phenazine-5,12-diones |

| 2-Arylphthalazine-1,4-dione | Phenazine derivatives |

| N-Arylphthalazine-1,4-dione | Phthalazino[2,3-a]cinnolines |

Cycloaddition reactions provide an elegant and efficient pathway for the construction of fused heterocyclic systems onto the phthalazine core. The electron-deficient nature of the phthalazine ring makes it a suitable diene for inverse electron demand Diels-Alder (IEDDA) reactions. nih.gov These reactions can be promoted by perfluoroalcohol solvents, which accelerate the cycloaddition. nih.gov

Phthalazinium ylides can also participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes, to generate pyrrolo[2,1-a]phthalazines. acs.org Another approach involves the thermal [3+2] cycloaddition of phthalazinium dicyanomethanide with allenoates, which proceeds under mild conditions. researchgate.net

Furthermore, annulation reactions based on 1,6-addition have been developed for the synthesis of dihydrobenzo[f]phthalazines from yne-allenones and sulfonyl hydrazides in a one-pot, two-step manner. chim.it These diverse cycloaddition and annulation strategies offer a rich toolbox for the construction of novel and complex heterocyclic scaffolds based on the this compound framework.

Advanced Spectroscopic and Structural Elucidation of 6,7 Dichlorophthalazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignments

High-resolution nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. nih.gov In the case of 6,7-dichlorophthalazine and its derivatives, both ¹H and ¹³C NMR provide critical data for structural confirmation. mdpi.com

For the parent compound, 6,7-dichloro-2,3-dihydrophthalazine-1,4-dione (B3351525), the symmetry of the molecule simplifies the ¹H NMR spectrum, which exhibits a singlet for the two aromatic protons. mdpi.com The ¹³C NMR spectrum correspondingly shows a limited number of signals, reflecting the chemical equivalence of various carbon atoms. mdpi.com

Detailed analysis of chemical shifts and coupling constants in more complex derivatives allows for the precise assignment of protons and carbons. For instance, in 6,6-diethoxy-6H-2,3,6b,11-tetraazabenzo[a]fluoren-5-one, a derivative of this compound, the ¹H NMR spectrum reveals distinct signals for each proton, with coupling patterns that inform on their spatial relationships. koreascience.kr The ¹³C NMR spectrum further corroborates the proposed structure by showing the expected number of carbon resonances with appropriate chemical shifts. koreascience.kr Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to unravel complex spin systems and establish long-range connectivities, which is particularly useful for assigning quaternary carbons and protons that are several bonds apart. ipb.pt

Interactive Table: ¹H and ¹³C NMR Data for Selected this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 6,7-Dichloro-2,3-dihydrophthalazine-1,4-dione | DMSO-d₆ | 8.15 (s, 2H, ArH) | 128.16 (2 x C), 129.64 (2 x C), 134.98 (2 x C), 156.12 (2 x C) | mdpi.com |

| 1,4-Dichlorophthalazine (B42487) | CDCl₃ | 7.74–7.76 (m, 2H, ArH), 7.85–7.87 (m, 2H, ArH) | 125.86 (2 x C), 127.21 (2 x C), 134.49 (2 x C), 155.03 (2 x C) | mdpi.com |

| 6,6-Diethoxy-6H-2,3,6b,11-tetraazabenzo[a]fluoren-5-one | CDCl₃ | 9.22 (d, J = 8.1 Hz, 1H), 8.35 (d, J = 8.1 Hz, 1H), 7.77 (dt, J = 9.2, 1.1 Hz, 1H), 7.42 (ddd, J = 9.2, 6.8, 1.1 Hz, 1H), 7.01 (td, J = 6.8, 1.1 Hz, 1H), 3.71 (qd, J = 7.0, 2.1 Hz, 2H), 3.58 (qd, J = 7.0, 2.1 Hz, 2H), 1.22 (t, J = 7.0 Hz, 6H) | 193.8, 148.5, 147.4, 146.9, 136.6, 129.7, 127.9, 126.6, 122.7, 122.6, 119.1, 114.8, 95.2, 60.8, 15.7 | koreascience.kr |

Advanced Mass Spectrometry Techniques for Precise Structural Analysis

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and elemental composition of this compound and its derivatives, as well as for gaining insights into their fragmentation patterns, which aids in structural elucidation. researchgate.netraco.cat High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of elemental formulas. mdpi.com

The electron impact (EI) mass spectrum of 6,7-dichloro-2,3-dihydrophthalazine-1,4-dione shows a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms. mdpi.com The fragmentation of phthalazine (B143731) derivatives often involves the loss of small, stable molecules like nitrogen (N₂) and carbon monoxide (CO). raco.cat For instance, the fragmentation of some phthalazine-1,4-dione derivatives shows a base peak resulting from a cleavage fragmentation. researchgate.net In more complex derivatives, the fragmentation pathways can be more intricate, but they provide valuable information for confirming the proposed structure. researchgate.net

Interactive Table: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Ionization Method | m/z (Relative Intensity %) | HRMS Data | Reference |

| 6,7-Dichloro-2,3-dihydrophthalazine-1,4-dione | EIMS | 232 (M⁺+2, 64), 231 (M⁺+1, 17), 230 (M⁺, 100), 174 (46), 173 (12), 172 (72), 146 (13), 144 (19), 109 (19), 74 (17) | Calcd for C₈H₄Cl₂N₂O₂: 229.9650; Found: 229.9643 | mdpi.com |

| 1,4-Dichlorophthalazine | EIMS | 202 (M⁺+4, 10), 200 (M⁺+2, 63), 198 (M⁺, 100), 182 (25), 180 (77), 172 (17), 170 (26), 151 (17), 135 (20), 128 (14), 125 (11), 123 (29), 102 (17), 101 (11), 99 (20), 90 (11) | Calcd for C₈H₄Cl₂N₂: 197.9752; Found: 197.9746 | mdpi.com |

Infrared and Raman Spectroscopy for Vibrational Mode Characterization

For this compound derivatives, IR spectroscopy is particularly useful for identifying characteristic functional groups. For example, the IR spectrum of 6,7-dichloro-2,3-dihydrophthalazine-1,4-dione clearly shows absorption bands corresponding to the N-H and C=O stretching vibrations. mdpi.com The absence of certain bands can also be informative; for instance, the chlorination of a phthalazinone to form a chlorophthalazine is confirmed by the disappearance of the C=O and N-H absorption bands in the IR spectrum. mdpi.com

Raman spectroscopy provides complementary information, especially for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. covalentmetrology.com The FT-Raman spectrum of 1,4-dichlorophthalazine has been reported and provides data on the vibrational modes of this parent structure. nih.gov

Interactive Table: Infrared Spectroscopy Data for Selected this compound Derivatives

| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) | Reference |

| 6,7-Dichloro-2,3-dihydrophthalazine-1,4-dione | KBr | 3314, 3193, 2984, 2926, 2879 (N-H, C-H), 1666 (C=O) | mdpi.com |

| 1,4-Dichlorophthalazine | KBr | 3157, 3000, 2896, 2875 (C-H), 1671, 1346, 1289, 1157, 993, 775, 664 | mdpi.com |

| 6,6-Diethoxy-6H-2,3,6b,11-tetraazabenzo[a]fluoren-5-one | KBr | 1718, 1588, 1568 | koreascience.kr |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

For derivatives of this compound, single-crystal X-ray diffraction has been instrumental in confirming their structures. For example, the structure of 6,6-diethoxy-6H-2,3,6b,11-tetraazabenzo[a]fluoren-5-one was unambiguously determined by this method, providing an ORTEP drawing that visualizes the molecular structure with thermal ellipsoids. koreascience.kr The collection of diffraction data at low temperatures, such as 173 K, helps to minimize thermal vibrations and improve the precision of the structural determination. rsc.org The resulting crystallographic data, including unit cell dimensions and space group, provide a complete picture of the solid-state architecture. rsc.org

Interactive Table: Crystallographic Data for a this compound Derivative

| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |

| (nicotinic acid hydrazide)₂·(adipic acid) 3 | C₁₈H₂₄N₆O₆ | Monoclinic | P2(1)/c | a = 13.1910(8) Å, b = 10.3449(5) Å, c = 7.4635(4) Å, β = 102.230(6)° | rsc.org |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are essential for studying chiral molecules. mdpi.com These methods measure the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration and enantiomeric excess of chiral compounds. nih.govrsc.org

While this compound itself is achiral, the synthesis of chiral derivatives is possible. metu.edu.tr For such derivatives, chiroptical spectroscopy would be a critical tool for their characterization. The synthesis of chiral phthalazine derivatives has been reported, and their chiroptical properties have been investigated using techniques like circular dichroism spectroscopy. researchgate.net The combination of experimental chiroptical data with theoretical calculations, such as those based on density functional theory (DFT), can provide detailed insights into the relationship between molecular structure and chiroptical response. mdpi.com Although specific applications to chiral derivatives of this compound are not extensively documented in the provided search results, the principles of chiroptical spectroscopy would be directly applicable to any such compounds that are synthesized.

Computational and Theoretical Investigations of 6,7 Dichlorophthalazine

Electronic Structure and Ground State Property Calculations (e.g., Dipole Moments)

The electronic structure and ground state properties of 6,7-Dichlorophthalazine have been investigated using sophisticated ab initio computational methods. Such calculations are fundamental to understanding the molecule's stability, polarity, and reactivity.

Detailed theoretical studies have been performed using the complete active space second-order perturbation theory (CASPT2) with Dunning's correlation-consistent basis sets (cc-pVXZ, where X=D, T, Q). biolifesas.orgjapsonline.comresearchgate.net These high-level calculations provide an accurate description of the molecule's electronic configuration and properties in its ground state (S₀).

A key property derived from these calculations is the electric dipole moment, which quantifies the separation of positive and negative charges within the molecule. For this compound, the ground state dipole moment has been calculated to be approximately -1.6 to -1.7 Debye (D). biolifesas.org The negative sign indicates the direction of the dipole moment relative to the defined molecular axis (Figure 1c in the source). biolifesas.orgresearchgate.net The calculations showed good convergence, with results being largely unaffected by the expansion of the basis set from cc-pVTZ to cc-pVQZ, indicating the reliability of the computed values. biolifesas.org These theoretical findings are essential for predicting how the molecule will interact with electric fields and polar solvents.

Table 1: Calculated Ground State (S₀) Dipole Moment of this compound Data sourced from Mori et al. (2009). biolifesas.org

| Computational Method | Basis Set | Calculated Dipole Moment (Debye) |

|---|---|---|

| CASPT2 | cc-pVTZ | -1.6 to -1.7 |

| CASPT2 | cc-pVQZ | ~-1.6 |

Excited State Dynamics and Photophysical Property Predictions

The investigation of excited states is critical for understanding a molecule's photophysical and photochemical behavior, such as fluorescence and its potential use in photonic devices. The same high-level CASPT2 calculations used for the ground state have been applied to explore the first electronically excited singlet state (S₁) of this compound. biolifesas.orgnanobioletters.comjapsonline.com

The S₁ state in this compound arises from an n→π* transition, where an electron is promoted from a non-bonding (n) orbital, primarily located on the nitrogen atoms, to an anti-bonding π* orbital of the aromatic system. researchgate.net A remarkable finding from these computational studies is that upon photoexcitation from the S₀ to the S₁ state, the electric dipole moment of this compound not only changes in magnitude but also reverses its direction. biolifesas.orgjapsonline.comresearchgate.net The calculated dipole moment for the S₁ state is approximately +2.3 D. biolifesas.org

This predicted reversal of the dipole moment direction makes this compound a strong candidate for photoconversion applications, where molecular orientation could be controlled by light in the presence of an external electric field. biolifesas.orgjapsonline.com Such materials are of interest for developing novel photofunctional materials and optical switches. biolifesas.org The calculations were performed for both vertical (instantaneous) and adiabatic (relaxed geometry) transitions, providing a comprehensive picture of the molecule's excited-state dynamics. biolifesas.org

Table 2: Comparison of Ground (S₀) and Excited (S₁) State Properties of this compound Data sourced from Mori et al. (2009). biolifesas.orgresearchgate.net

| Property | Ground State (S₀) | Excited State (S₁) |

|---|---|---|

| Electronic Transition Type | - | n→π* |

| Calculated Dipole Moment (Debye) | -1.6 to -1.7 | +2.32 |

| Change in Dipole Moment Direction | Reversal upon S₀ → S₁ excitation |

Quantum Chemical Analysis of Reaction Mechanisms and Pathways

Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for mapping out the potential energy surfaces of chemical reactions. These analyses help to elucidate reaction mechanisms, predict the stability of intermediates, and calculate the energy barriers of transition states.

While specific DFT studies on the reaction mechanisms of this compound are not widely documented, research on closely related phthalazine (B143731) structures demonstrates the application of these methods. For instance, in the study of 6-azidotetrazolo[5,1-a]phthalazine, DFT calculations at the B3LYP/6-31+G(d,p) level were used to determine the relative energies of different isomers and to calculate the activation energy barriers for their interconversion. ulb.ac.bescispace.com This type of analysis is crucial for understanding why a particular isomer is favored and the conditions under which it might rearrange. ulb.ac.be

Similarly, DFT calculations have been proposed to understand the mechanism of Vilsmeier reactions involving phthalazine-1,4-diones. lookchem.cn Computational approaches are also used to explore the inhibition pathways of biological targets. For example, studies on phthalazine derivatives as inhibitors of the TGFβ pathway use computational analysis to suggest that the compounds act via a non-receptor-kinase mechanism. nih.gov For this compound, such quantum chemical analyses could be applied to predict the regioselectivity of nucleophilic substitution reactions at the chlorinated positions or to model its synthesis from precursors like 3,4-dichlorotoluene. researchgate.net

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. For a relatively rigid molecule like this compound, a key aspect of molecular modeling is geometry optimization to find the most stable, lowest-energy conformation.

Computational studies on related fused heterocyclic systems, such as 6-azidotetrazolo[5,1-a]phthalazine, have used DFT calculations to confirm an essentially planar conformation as the most stable structure. ulb.ac.be These studies also compute the energy profile for rotation around specific bonds to understand conformational barriers. ulb.ac.be Given the rigid, planar nature of the core phthalazine ring system, this compound is expected to have a very limited conformational landscape, with its primary structure being largely fixed.

A significant application of molecular modeling for this class of compounds is in the field of drug discovery through molecular docking. japsonline.comjapsonline.com In these studies, the 3D structure of a phthalazine derivative is computationally "docked" into the active site of a biological target, such as a protein receptor or enzyme. For example, docking studies have been performed on phthalazine derivatives to understand their mode of interaction with the Epidermal Growth Factor Receptor (EGFR). japsonline.comjapsonline.com Such modeling helps to predict binding affinity and orientation, providing insights that guide the design of more potent and selective inhibitors.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of compounds with their physical properties or biological activities. researchgate.netmdpi.comijert.org These models use calculated molecular descriptors to build mathematical equations that can predict the properties of new, untested compounds.

While no QSPR studies have focused exclusively on this compound, numerous QSAR analyses have been conducted on broader series of phthalazine derivatives to predict their therapeutic potential. biolifesas.orgjapsonline.comnanobioletters.com These studies establish robust models for activities such as anticancer and anti-inflammatory effects.

Commonly used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). japsonline.comjapsonline.com These techniques generate 3D contour maps that visualize how steric, electrostatic, hydrophobic, and hydrogen-bonding fields around the molecule influence its biological activity. For a series of phthalazine derivatives studied as EGFR inhibitors, CoMFA and CoMSIA models were successfully developed, showing good statistical correlation and predictive power. japsonline.comjapsonline.com Other studies have used 2D-QSAR and multiple linear regression (MLR) to correlate physicochemical parameters with antibacterial or anti-rheumatic activity. biolifesas.orgnanobioletters.com These QSPR/QSAR models are powerful tools in medicinal chemistry, enabling the rational design of novel phthalazine derivatives with optimized properties. ijert.org

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The phthalazine (B143731) framework is a recognized pharmacophore, and its derivatives are integral to many compounds with significant pharmacological activity. 6,7-Dichlorophthalazine and its immediate derivatives are valuable intermediates because the two chlorine atoms act as reactive sites for nucleophilic substitution reactions. This allows for the controlled, stepwise introduction of various functional groups, leading to the construction of diverse and complex molecular architectures.

A key example of this utility is in the synthesis of heterocyclic quinones, which are investigated for their potential cytotoxic activities. Research has demonstrated the synthesis of 6,7-dichloro-5,8-phthalazinedione, a direct derivative of this compound. researchgate.net This dione (B5365651) serves as a precursor for a variety of substituted derivatives by reacting it with different nucleophiles. For instance, it has been used to synthesize 6-chloro-7-phenylamino-5,8-phthalazinedione and 7-pyridinium-5,8-phthalazinedione-6-oxide. researchgate.net The ability to functionalize the phthalazine core at specific positions is crucial for tuning the biological activity of the final compounds. Studies on related phthalazine-5,8-diones have shown that derivatives bearing arylamino and arylthio groups exhibit notable antifungal activity. researchgate.net

The broader class of phthalazine derivatives has been extensively developed as potent anticancer agents, many of which act as inhibitors of specific enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). acs.orgnih.govnih.govrsc.org The synthesis of these complex inhibitors often relies on precursors like dichlorophthalazines, where the chlorine atoms are displaced to build out the molecule's structure, often incorporating biarylurea or N-substituted piperazine (B1678402) motifs. nih.gov The isomer 1,4-Dichlorophthalazine (B42487), for example, is explicitly used as a starting reagent for synthesizing series of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines. sigmaaldrich.com This highlights the established role of dichlorinated phthalazines as foundational building blocks in medicinal chemistry.

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives

| Precursor | Reagent/Condition | Synthesized Derivative | Reference |

|---|---|---|---|

| 6,7-dichloro-5,8-phthalazinedione | Pyridine (B92270) | 7-pyridinium-5,8-phthalazinedione-6-oxide | researchgate.net |

| 6,7-dichloro-5,8-phthalazinedione | Aniline (B41778) | 6-chloro-7-phenylamino-5,8-phthalazinedione | researchgate.net |

Exploration in Photofunctional Materials Design and Optical Switching Technologies

The application of this compound in photofunctional materials and optical switching is a more speculative and less explored area compared to its role in medicinal chemistry. While the core phthalazine structure is an aromatic N-heterocycle, which suggests potential for interesting electronic and photophysical properties, there is limited direct research on this specific molecule for these applications.

Application in Supramolecular Chemistry and Molecular Recognition

The structure of this compound provides key features that make its derivatives suitable for applications in supramolecular chemistry and molecular recognition. The two nitrogen atoms of the phthalazine ring can act as hydrogen bond acceptors or as coordination sites for metal ions. The chlorine atoms can be substituted with a wide array of functional groups designed to engage in specific non-covalent interactions, such as hydrogen bonding, π-π stacking, or host-guest interactions. nih.gov

A significant area where phthalazine derivatives demonstrate molecular recognition is in their interaction with biological macromolecules. Extensive research has been conducted on the molecular docking of phthalazine-based compounds with protein targets, particularly enzyme active sites. acs.orgnih.gov For example, numerous studies have explored how different substituents on the phthalazine scaffold influence the binding affinity and orientation within the ATP-binding pocket of VEGFR-2. rsc.orgrsc.org This process is a form of molecular recognition, where the specific chemical features of the phthalazine derivative are "recognized" by the amino acid residues in the protein's active site. The design of these molecules leverages a deep understanding of supramolecular principles to achieve high-affinity and selective binding. While these studies may not focus specifically on derivatives of this compound, they establish the utility of the core phthalazine scaffold in creating molecules capable of precise molecular recognition.

Development of Novel Catalytic Systems Based on Phthalazine Scaffolds

The phthalazine scaffold is a promising platform for the development of novel ligands and catalytic systems. The nitrogen atoms in the heterocyclic ring can coordinate to transition metals, forming the core of a metal-based catalyst. Furthermore, the reactive sites on the benzene (B151609) ring, such as the chlorine atoms in this compound, allow the scaffold to be covalently attached to other structures, including polymers or other ligands.

This potential is clearly illustrated by work done on the isomeric 1,4-Dichlorophthalazine, which has been used as a coupling reagent in the synthesis of a novel soluble polymer-bound ligand. sigmaaldrich.com In this context, the dichlorophthalazine acts as a linker to immobilize a catalytically active species onto a polymer support, which can aid in catalyst recovery and reuse.

The reactive chlorine atoms of this compound could similarly be used to anchor the molecule to a solid support or to build more complex, multidentate ligands. Such ligands could then be used to chelate metal ions, creating catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the phthalazine ring can also influence the activity of the metallic center, allowing for the fine-tuning of the catalyst's performance.

Table 2: Potential Roles of the Phthalazine Scaffold in Catalytic Systems

| Component | Function | Rationale |

|---|---|---|

| Ring Nitrogen Atoms | Metal Coordination Sites | The lone pairs on the nitrogen atoms can donate electron density to a metal center, forming a stable metal-ligand complex. |

| Chlorine Substituents | Reactive Anchoring Points | Act as leaving groups for substitution, allowing the scaffold to be attached to polymers, surfaces, or other ligand components. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6,7-Dichlorophthalazine, and how can purity be ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via metal-halogen exchange reactions using o-dihalo precursors followed by fluoride-induced elimination . To ensure purity, employ column chromatography (silica gel, hexane/ethyl acetate gradient) and validate with High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) for structural confirmation. Monitor reaction progress via Thin-Layer Chromatography (TLC) and characterize intermediates using - and -NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of -NMR (500 MHz, CDCl) to identify proton environments and -NMR for carbon backbone analysis. Fourier-Transform Infrared Spectroscopy (FT-IR) confirms C-Cl stretching vibrations (~550–650 cm). High-resolution mass spectrometry (HRMS) in positive ion mode provides exact mass validation. For electronic properties, UV-Vis spectroscopy in acetonitrile reveals - transitions (200–300 nm) .

Q. How does the electronic structure of this compound influence its reactivity?

- Methodological Answer : The chlorine substituents induce electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilicity. Density Functional Theory (DFT) calculations (M06-2X/6-311+G(2df,p)) demonstrate significant dipole moment inversion (), making the compound prone to regioselective cycloadditions . Experimental validation involves Diels-Alder reactions with 2-substituted furans to assess regioselectivity ratios (e.g., 15:1 for trans-isomer preference) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during cycloaddition reactions involving this compound?

- Methodological Answer : Discrepancies arise from steric and electronic factors. To address this:

- Experimental : Compare reaction outcomes using sterically hindered dienophiles (e.g., 2-tert-butylfuran vs. 2-methylfuran) under controlled temperatures (0–25°C).

- Computational : Perform transition-state modeling (DFT) to quantify activation barriers for competing pathways.

- Analytical : Use 2D NMR (NOESY, HMBC) to confirm product stereochemistry and quantify ratios via -NMR integration .

Q. What strategies optimize reaction yields in heterocyclic syntheses using 6,7-Dichlorophlorophthalazine?

- Methodological Answer :

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to stabilize charged intermediates.

- Catalysis : Screen Pd(0) or Cu(I) catalysts for cross-coupling reactions.

- Kinetic Control : Conduct time-resolved studies (in-situ IR) to identify optimal reaction windows.

- Workflow : Use Design of Experiments (DoE) to evaluate interactions between temperature, solvent, and catalyst .

Q. How do computational models explain the dipole inversion in this compound’s excited state?

- Methodological Answer :

- Theory : Apply multiconfigurational CASPT2/cc-pVQZ calculations to map electron density redistribution during transitions.

- Validation : Compare computed dipole moments (ground vs. excited states) with Stark spectroscopy data.

- Implications : Link dipole inversion to enhanced charge-transfer capabilities in photochemical applications .

Q. What are the limitations of current toxicity assessment frameworks for this compound derivatives?

- Methodological Answer :

- Data Gaps : Existing studies lack chronic exposure data and metabolite profiling.

- Testing : Use in vitro assays (Ames test, micronucleus) for mutagenicity and human hepatocyte models for metabolic stability.

- Cumulative Risk : Apply physiologically based pharmacokinetic (PBPK) modeling to account for co-exposure with other phthalates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.